1-(Pyridin-2-yl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of 1-(Pyridin-2-yl)thiourea derivatives involves various chemical strategies aimed at incorporating functional groups to enhance reactivity and interaction capabilities. For instance, the synthesis and characterization of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was achieved through reactions involving FT-IR, ^1H-NMR, and mass spectrometry, highlighting the compound's stable configuration around the sulphur atom and providing insights into its chemical potential and hardness through DFT studies (Mushtaque et al., 2016).
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-2-yl)thiourea derivatives reveals diverse polymorphic forms and crystal structures, offering insights into their chemical reactivity and interaction capabilities. The structural characterization of two polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and derived 2-aminothiazoles displayed distinct hydrogen bonding patterns and molecular conformations, elucidating the compound's flexibility in forming varied molecular architectures (Böck et al., 2020).
Chemical Reactions and Properties
1-(Pyridin-2-yl)thiourea undergoes several chemical reactions, forming complexes with metals and demonstrating significant chemical reactivity. The compound's ability to act as a bidentate ligand was evidenced in its complexes with nickel and cobalt, showcasing diverse configurations and highlighting its utility in synthesizing complex metallic structures (Ahmed & Bose, 1969).
Physical Properties Analysis
The physical properties of 1-(Pyridin-2-yl)thiourea and its derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. For example, pyridine-thiourea-based polymers demonstrated good thermal properties and flame retardancy, indicating the potential of thiourea derivatives in high-performance material applications (Waris & Siddiqi, 2014).
Chemical Properties Analysis
The chemical properties of 1-(Pyridin-2-yl)thiourea, such as its ability to form stable complexes with metals and its reactivity towards various chemical agents, are central to its applications in chemistry and material science. Investigations into non-covalent interactions in thiourea derivatives highlighted the compound's capacity for forming hydrogen bonds and other interactions, which are pivotal for understanding its functionality in complex systems (Zhang et al., 2018).
Scientific Research Applications
Corrosion Inhibition : 1-(2-Pyridyl)-2-thiourea is effective as a corrosion inhibitor for mild steel in acidic media. It has been identified as a mixed-type inhibitor, and its adsorption on mild steel follows the Langmuir adsorption isotherm with physical adsorption being dominant (Zhang et al., 2018). Another study confirms the corrosion inhibition properties of a related compound, 1-methyl-3-pyridin-2-yl-thiourea, on mild steel in acidic media (Hosseini & Azimi, 2009).
Molecular Docking and DNA Binding : A compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was synthesized, and molecular docking with B-DNA showed a binding energy of -7.41 kcal/mol. DNA binding constant and cytotoxicity against MCF-7 cell line were also assessed (Mushtaque et al., 2016).
Pharmaceutical Applications : A series of thiourea derivatives containing the pyridine ring were synthesized and tested for their antimicrobial and antioxidant properties, showing moderate activity against bacteria and strong antioxidant properties (Özgeriş, 2021).
Metal Complexes : 1-(2-Pyridyl)-2-thiourea acts as a bidentate ligand in metal complexes with nickel and cobalt, showing various configurations and spectral properties (Ahmed & Bose, 1969).
Antidiabetic Potentials : In a study on Swiss albino mice, thiourea derivatives were synthesized using a 2-picolylamine template and showed inhibition of glucose-6-phosphatase activity, suggesting potential therapeutic use in diabetes complications (Naz et al., 2020).
Safety And Hazards
properties
IUPAC Name |
pyridin-2-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUHLANJIVXTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363424 | |
Record name | 2-pyridylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)thiourea | |
CAS RN |
14294-11-2 | |
Record name | 14294-11-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-pyridylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Pyridyl)-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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